molecular formula C6H14N2O B135047 1,2-Dimethyldiazinan-4-ol CAS No. 132846-57-2

1,2-Dimethyldiazinan-4-ol

Cat. No. B135047
M. Wt: 130.19 g/mol
InChI Key: LVNCVRHFVVHJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimethyldiazinan-4-ol, also known as DMDO, is a heterocyclic organic compound that has been used in various scientific research applications. It is an oxidizing agent that has gained attention due to its unique properties and potential for use in organic synthesis.

Mechanism Of Action

1,2-Dimethyldiazinan-4-ol acts as an oxidizing agent by transferring oxygen to the substrate, resulting in the formation of the corresponding oxidized product. The reaction mechanism involves the formation of a nitrogen-oxygen bond, which is then cleaved to form the oxidized product.

Biochemical And Physiological Effects

1,2-Dimethyldiazinan-4-ol has not been extensively studied for its biochemical and physiological effects. However, it is known to be a strong oxidizing agent and can cause skin and eye irritation upon contact. 1,2-Dimethyldiazinan-4-ol should be handled with care and appropriate safety measures should be taken.

Advantages And Limitations For Lab Experiments

1,2-Dimethyldiazinan-4-ol has several advantages as an oxidizing agent in organic synthesis. It is a mild and selective oxidizing agent that can be used in various reaction conditions. 1,2-Dimethyldiazinan-4-ol is also easy to handle and store. However, it has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for the research and application of 1,2-Dimethyldiazinan-4-ol. One potential area of research is the development of more efficient and cost-effective synthesis methods. Another potential direction is the exploration of new applications of 1,2-Dimethyldiazinan-4-ol in organic synthesis. Additionally, further studies on the biochemical and physiological effects of 1,2-Dimethyldiazinan-4-ol are needed to ensure safe handling and use in laboratory settings.

Synthesis Methods

1,2-Dimethyldiazinan-4-ol can be synthesized using various methods, including the reaction of dimethylamine and nitric oxide, or the reaction of dimethylamine and nitrous acid. The latter method is preferred due to its simplicity and effectiveness. The reaction takes place at room temperature and produces a high yield of 1,2-Dimethyldiazinan-4-ol.

Scientific Research Applications

1,2-Dimethyldiazinan-4-ol has been used in various scientific research applications, including as an oxidizing agent in organic synthesis. It has been found to be effective in the oxidation of alcohols, alkenes, and sulfides. 1,2-Dimethyldiazinan-4-ol has also been used in the synthesis of various heterocyclic compounds.

properties

CAS RN

132846-57-2

Product Name

1,2-Dimethyldiazinan-4-ol

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

1,2-dimethyldiazinan-4-ol

InChI

InChI=1S/C6H14N2O/c1-7-4-3-6(9)5-8(7)2/h6,9H,3-5H2,1-2H3

InChI Key

LVNCVRHFVVHJLR-UHFFFAOYSA-N

SMILES

CN1CCC(CN1C)O

Canonical SMILES

CN1CCC(CN1C)O

synonyms

4-Pyridazinol,hexahydro-1,2-dimethyl-(9CI)

Origin of Product

United States

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